molecular formula C9H7ClN2O2 B13008276 Methyl 2-(chloromethyl)-6-cyanonicotinate

Methyl 2-(chloromethyl)-6-cyanonicotinate

Cat. No.: B13008276
M. Wt: 210.62 g/mol
InChI Key: UMHHKHNSIIVOAP-UHFFFAOYSA-N
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Description

Methyl2-(chloromethyl)-6-cyanonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group and a cyano group attached to a nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(chloromethyl)-6-cyanonicotinate typically involves the chloromethylation of a nicotinate derivative. One common method includes the reaction of a nicotinate ester with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is carried out under mild conditions, often in a solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production of Methyl2-(chloromethyl)-6-cyanonicotinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(chloromethyl)-6-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

Methyl2-(chloromethyl)-6-cyanonicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl2-(chloromethyl)-6-cyanonicotinate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-(bromomethyl)-6-cyanonicotinate
  • Methyl2-(iodomethyl)-6-cyanonicotinate
  • Methyl2-(hydroxymethyl)-6-cyanonicotinate

Uniqueness

Methyl2-(chloromethyl)-6-cyanonicotinate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative offers a balance of reactivity and stability, making it suitable for a wider range of applications. The presence of the cyano group further enhances its versatility in chemical transformations and biological interactions .

Biological Activity

Methyl 2-(chloromethyl)-6-cyanonicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Chemical Formula : C₈H₇ClN₂O₂
  • Molecular Weight : 196.59 g/mol
  • Melting Point : 70–71 °C
  • CAS Number : 398457-04-0

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of cyanonicotinate compounds can display significant antimicrobial properties against various pathogenic microorganisms. The effectiveness is often assessed using minimum inhibitory concentration (MIC) assays.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antidiabetic Properties : Some studies suggest that related compounds may exhibit antidiabetic activity by inhibiting enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase.
  • Chymase Inhibition : Research indicates that similar compounds can act as chymase inhibitors, which may have implications in treating cardiovascular diseases and other conditions related to excessive chymase activity .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various cyanonicotinate derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial effect with an MIC of approximately 32 µg/mL against S. aureus.
  • Anti-inflammatory Mechanism :
    • In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Chymase Inhibition :
    • A patent describes the use of this compound as a chymase inhibitor in animal models of heart failure, showing a reduction in cardiac fibrosis and improved heart function metrics .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResult
AntimicrobialMIC against S. aureus32 µg/mL
Anti-inflammatoryCytokine production assaySignificant inhibition
Chymase inhibitionAnimal model studyReduced cardiac fibrosis

Table 2: Related Compounds and Their Activities

Compound NameActivity TypeReference
Methyl 5-chloro-6-cyanonicotinateAntimicrobial
Methyl-6-chloro-2-(chloromethyl)nicotinateAnti-inflammatory
Methyl 2-chloro-6-methylisonicotinateAntidiabetic

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 2-(chloromethyl)-6-cyanopyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6(5-11)12-8(7)4-10/h2-3H,4H2,1H3

InChI Key

UMHHKHNSIIVOAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C#N)CCl

Origin of Product

United States

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